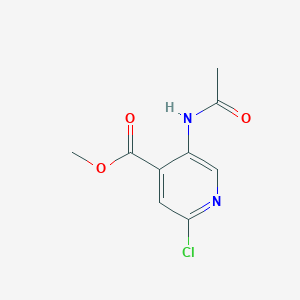![molecular formula C8H6ClN3O B7981199 6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7981199.png)
6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one” is a chemical entity cataloged in the PubChem database
Vorbereitungsmethoden
The synthetic routes and reaction conditions for the preparation of 6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one are not explicitly detailed in the available literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in drug development for treating specific diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable chemical structures or functional groups
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research and development are likely to uncover even more uses and benefits of this compound.
Eigenschaften
IUPAC Name |
6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGSEIPILZKWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=CC(=NC=C2N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=CC(=NC=C2N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 4-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B7981159.png)

![4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7981176.png)






![lithium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7981228.png)
